

Glepaglutide: A Deep Dive into GLP-2 Receptor Binding and Signaling

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Compound of Interest		
Compound Name:	Glepaglutide acetate	
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This technical guide provides an in-depth analysis of the binding and signaling characteristics of glepaglutide, a long-acting glucagon-like peptide-2 (GLP-2) analog. Designed for researchers, scientists, and drug development professionals, this document details the molecular interactions and downstream cellular pathways activated by glepaglutide, offering a comprehensive resource for those investigating its therapeutic potential, particularly in the context of short bowel syndrome (SBS).

Introduction

Glepaglutide is a novel GLP-2 receptor (GLP-2R) agonist developed to mimic the intestinotrophic effects of native GLP-2.[1][2] Its prolonged half-life, a result of specific amino acid substitutions and the addition of a C-terminal lysine tail, makes it a promising therapeutic agent for conditions characterized by intestinal malabsorption.[2][3] This guide summarizes the key quantitative data related to its receptor binding and functional potency, outlines the experimental methodologies used for its characterization, and visualizes the intricate signaling cascades it initiates.

Quantitative Analysis of Glepaglutide-GLP-2R Interaction



The interaction of glepaglutide with the human GLP-2 receptor (hGLP-2R) has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency parameters.

Table 1: In Vitro Potency of Glepaglutide and its Metabolites at the hGLP-2R

Analyte	In Vitro Potency (EC50) in cAMP Assay
Glepaglutide (Parent Drug)	In the same range as hGLP-2
Metabolite 1 (M1)	In the same range as hGLP-2
Metabolite 2 (M2)	In the same range as hGLP-2
Human GLP-2 (hGLP-2)	~5.5 pM[4]

Note: A study by Agersnap et al. states that the in vitro potencies of glepaglutide and its two main metabolites (M1 and M2) are in the same range as human GLP-2 (hGLP-2). Another study reported the EC50 of hGLP-2 to be approximately 5.5 pM in a cAMP assay using HEK293 cells expressing the hGLP-2R.

GLP-2 Receptor Signaling Pathways Activated by Glepaglutide

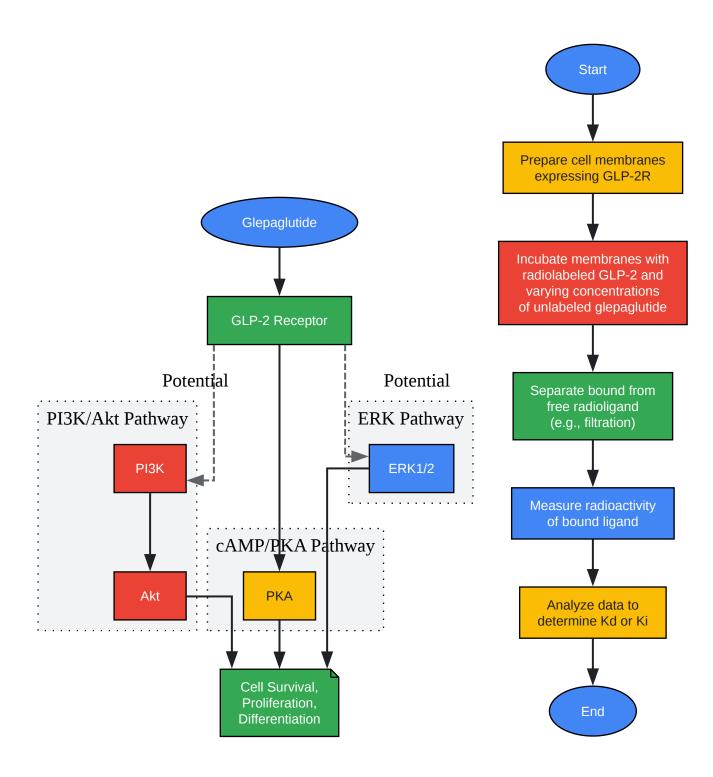
Glepaglutide binding to the GLP-2R, a Gs protein-coupled receptor, primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This initiates a cascade of downstream signaling events crucial for its therapeutic effects.

Primary Signaling Pathway: cAMP/PKA

Upon activation by glepaglutide, the GLP-2R stimulates adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), a key mediator of many of GLP-2's physiological effects, including the stimulation of intestinal growth and enhancement of barrier function.









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